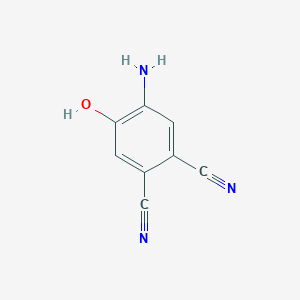![molecular formula C10H8N4O2 B4331192 10-methyl-2,10-dihydro[1,2,4]triazino[4,3-a]benzimidazole-3,4-dione](/img/structure/B4331192.png)
10-methyl-2,10-dihydro[1,2,4]triazino[4,3-a]benzimidazole-3,4-dione
Descripción general
Descripción
10-methyl-2,10-dihydro[1,2,4]triazino[4,3-a]benzimidazole-3,4-dione is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Mitoxantrone, and it is commonly used as a chemotherapeutic agent for the treatment of various types of cancers. However,
Mecanismo De Acción
Mitoxantrone works by intercalating into the DNA strands, which inhibits the DNA replication process. This leads to the death of cancer cells and reduces the frequency and severity of relapses in multiple sclerosis patients. Mitoxantrone also works by suppressing the immune system, which reduces the inflammation and damage caused by the immune system to the body's tissues.
Biochemical and Physiological Effects:
Mitoxantrone has various biochemical and physiological effects on the body. It can cause DNA damage, which leads to the death of cancer cells. Mitoxantrone can also suppress the immune system, which reduces inflammation and damage caused by the immune system to the body's tissues. Mitoxantrone can cause various side effects, including nausea, vomiting, hair loss, and fatigue.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Mitoxantrone has various advantages and limitations for lab experiments. It is a potent chemotherapeutic agent that can be used to treat various types of cancers. It is also effective in reducing the frequency and severity of relapses in multiple sclerosis patients. However, Mitoxantrone can cause various side effects, which can limit its use in lab experiments. Mitoxantrone is also a controlled substance, which requires special handling and storage.
Direcciones Futuras
There are various future directions for the research and development of Mitoxantrone. One of the future directions is to develop new synthesis methods that are more efficient and cost-effective. Another future direction is to investigate the potential applications of Mitoxantrone in other fields, such as infectious diseases and neurodegenerative diseases. Additionally, future research can focus on developing new formulations of Mitoxantrone that can reduce the side effects and improve its efficacy.
Aplicaciones Científicas De Investigación
Mitoxantrone has shown promising results in various scientific research applications, including cancer treatment, autoimmune diseases, and multiple sclerosis. In cancer treatment, Mitoxantrone has been used to treat breast cancer, leukemia, lymphoma, and other types of cancers. It works by inhibiting the DNA replication process, which leads to the death of cancer cells. In autoimmune diseases, Mitoxantrone has been used to treat rheumatoid arthritis, lupus, and scleroderma. It works by suppressing the immune system, which reduces the inflammation and damage caused by the immune system to the body's tissues. In multiple sclerosis, Mitoxantrone has been used to reduce the frequency and severity of relapses.
Propiedades
IUPAC Name |
10-methyl-2H-[1,2,4]triazino[4,3-a]benzimidazole-3,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O2/c1-13-6-4-2-3-5-7(6)14-9(16)8(15)11-12-10(13)14/h2-5H,1H3,(H,11,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGOFPCSPUMAAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N3C1=NNC(=O)C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-Methyl-2,10-dihydro[1,2,4]triazino[4,3-a]benzimidazole-3,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(cyanomethyl)phenyl]-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide](/img/structure/B4331111.png)
![2-amino-4-[4-(benzyloxy)phenyl]-5-oxo-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-3-carbonitrile](/img/structure/B4331120.png)
![ethyl 2-({[(5-butyl-4-methyl-1H-imidazol-2-yl)thio]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4331136.png)

![3-[(2-ethoxyphenyl)amino]-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one](/img/structure/B4331153.png)
![2-amino-4-{4-[(2-chlorobenzyl)oxy]phenyl}-5-oxo-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-3-carbonitrile](/img/structure/B4331160.png)
![2-[2'-amino-3'-cyano-1'-(dimethylamino)-2,5'-dioxo-5',6',7',8'-tetrahydro-1'H-spiro[indole-3,4'-quinolin]-1(2H)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4331173.png)
![2-(2'-amino-3'-cyano-6'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indole-3,4'-pyrano[3,2-c]quinolin]-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B4331179.png)

![7-(4-methoxyphenyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B4331200.png)
![7-(3,4-dimethoxyphenyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B4331208.png)
![2,10-dihydro[1,2,4]triazino[4,3-a]benzimidazole-3,4-dione](/img/structure/B4331213.png)

